2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Overview
Description
2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a chemical compound with the molecular formula C9H16ClNOS . It has an average mass of 221.747 Da and a monoisotopic mass of 221.064117 Da . This compound finds applications in diverse scientific research fields.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H16ClNOS . Unfortunately, detailed structural analysis such as bond lengths, angles, and 3D conformation is not available from the search results.Scientific Research Applications
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects, as well as its potential applications. This compound has been used to study the mechanism of action of various drugs, including those that target the central nervous system. It has also been used to study the effects of environmental pollutants on the human body. In addition, this compound has been used to study the effects of aging on the body, as well as its potential applications in the treatment of age-related diseases.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is not yet fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in a variety of neurological processes. By blocking the NMDA receptor, this compound may be able to reduce the activity of neurons in the brain, which could potentially be beneficial in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function. It has also been shown to reduce anxiety and depression-like behaviors in animals. In addition, this compound has been shown to have neuroprotective effects, which could potentially be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has been used in a variety of laboratory experiments, and there are both advantages and limitations to using this compound in research. One advantage is that it is relatively easy to synthesize and is relatively stable, which makes it well-suited for laboratory experiments. Additionally, its mechanism of action is well-understood, which makes it easier to study its effects. However, there are also some limitations to using this compound in research. For example, its effects on the body are not yet fully understood, and it can be difficult to control its dosage in laboratory experiments.
Future Directions
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has potential applications in the treatment of a variety of diseases and conditions, including neurodegenerative diseases, age-related diseases, and anxiety and depression. Additionally, its ability to reduce inflammation and oxidative stress could potentially be beneficial in the treatment of a variety of conditions. Furthermore, its potential applications in the treatment of neurological disorders could be explored further. Finally, its potential use as a neuroprotective compound could be studied further.
properties
IUPAC Name |
2-chloro-N-methyl-N-(thian-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNOS/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZVFMANIDJUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCSCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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